Methyl 2-methyl-4-(nitromethyl)benzoate
CAS No.:
Cat. No.: VC18207471
Molecular Formula: C10H11NO4
Molecular Weight: 209.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11NO4 |
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Molecular Weight | 209.20 g/mol |
IUPAC Name | methyl 2-methyl-4-(nitromethyl)benzoate |
Standard InChI | InChI=1S/C10H11NO4/c1-7-5-8(6-11(13)14)3-4-9(7)10(12)15-2/h3-5H,6H2,1-2H3 |
Standard InChI Key | DOHINLQIOYGGKW-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)C[N+](=O)[O-])C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Methyl 2-methyl-4-(nitromethyl)benzoate belongs to the class of nitroaromatic esters, with the molecular formula CHNO and a molecular weight of 209.2 g/mol . The compound’s structure features a benzene ring substituted with:
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A methyl ester (–COOCH) at position 2.
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A nitromethyl (–CHNO) group at position 4.
This substitution pattern distinguishes it from structurally similar compounds like methyl 2-methyl-4-nitrobenzoate (CAS: 62621-09-4), which contains a nitro (–NO) group instead of nitromethyl at position 4 . The nitromethyl group introduces steric and electronic effects that influence reactivity, solubility, and stability.
Physicochemical Properties
Available data for methyl 2-methyl-4-(nitromethyl)benzoate are sparse, but inferences can be drawn from related nitroaromatic esters:
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 209.2 g/mol | |
Purity | ≥95% | |
Estimated Density | ~1.2–1.4 g/cm³ (analogous esters) | , |
Boiling Point | Not reported | – |
Melting Point | Not reported | – |
The absence of empirical data for melting/boiling points highlights gaps in current literature, necessitating further experimental characterization.
Synthesis and Manufacturing
While no direct synthesis protocols for methyl 2-methyl-4-(nitromethyl)benzoate are publicly documented, plausible routes can be extrapolated from analogous nitroaromatic syntheses.
Proposed Synthetic Pathways
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Nitromethylation of Methyl 2-Methylbenzoate:
Introduction of a nitromethyl group via radical nitration or Michael addition using nitromethane and a catalyst (e.g., ammonium cerium(IV) nitrate) . -
Esterification of 2-Methyl-4-(nitromethyl)benzoic Acid:
Reaction of the carboxylic acid precursor with methanol under acidic conditions, a common esterification strategy .
Challenges in Synthesis
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Regioselectivity: Ensuring nitromethyl group addition exclusively at position 4 requires careful control of reaction conditions.
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Stability: Nitromethyl groups are prone to decomposition under acidic or high-temperature conditions, necessitating mild synthesis protocols .
Reactivity and Functional Transformations
The nitromethyl group (–CHNO) is a versatile functional group capable of participating in reduction, condensation, and cycloaddition reactions. Key transformations include:
Reduction to Amines
Catalytic hydrogenation (e.g., H/Pd-C) converts the nitromethyl group to an aminomethyl (–CHNH) moiety, yielding methyl 2-methyl-4-(aminomethyl)benzoate—a potential intermediate for pharmaceuticals .
Nucleophilic Substitution
The electron-withdrawing nitro group activates the benzene ring for electrophilic substitution, though steric hindrance from the methyl ester may limit reactivity at position 4.
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